molecular formula C22H28Cl2N2O B3025769 Unii-TU9RC4S6TU CAS No. 77463-24-2

Unii-TU9RC4S6TU

Cat. No. B3025769
CAS RN: 77463-24-2
M. Wt: 407.4 g/mol
InChI Key: LPALIXKHILYHSI-UHFFFAOYSA-N
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Description

The Unique Ingredient Identifier (UNII) “TU9RC4S6TU” corresponds to a substance known as 2-Chlorofentanyl Hydrochloride . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Scientific Research Applications

1. Advances in Nanoparticle Synthesis

Nanoparticle synthesis is a key area in material science. Cushing, Kolesnichenko, and O'Connor (2004) discuss the liquid-phase syntheses of inorganic nanoparticles, highlighting the importance of new material development in technology advancement, including electronics and semiconductors (Cushing, Kolesnichenko, & O'Connor, 2004).

2. Translating Research into Practical Innovations

The transformation of basic scientific research into deployable innovations is a critical aspect of scientific progress. Giordan, Shartrand, Steig, and Weilerstein (2011) emphasize the role of experiential learning and STEM innovation in creating socially beneficial businesses, highlighting the importance of translating research into practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

3. Collaborative Working Environments for Large-Scale Scientific Applications

For large scientific applications, collaborative environments are essential. Şahin, Weihrauch, Dimov, and Alexandrov (2009) discuss creating such environments for the Unified Air Pollution Model (UNI-DEM), underlining the need for frameworks that support remote development and data sharing in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

4. The Role of University-Industry Collaborations

D’Este, Guy, and Iammarino (2013) explore the factors driving the formation of university-industry research collaborations, emphasizing the importance of geographical proximity and technological complementarity in these partnerships (D’Este, Guy, & Iammarino, 2013).

5. The Social Impact of Scientific Research

Krohn and Weyer (1994) examine the social risks associated with extending research processes beyond the laboratory into society, discussing the implications of experimental research in public spaces (Krohn & Weyer, 1994).

properties

IUPAC Name

N-(2-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.ClH/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18;/h3-11,19H,2,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPALIXKHILYHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036734
Record name o-Chlorofentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-TU9RC4S6TU

CAS RN

77463-24-2
Record name 2-Chlorofentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077463242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorofentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU9RC4S6TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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